Sarizotan hydrochloride

概要

説明

サラゾタン塩酸塩は、選択的なセロトニン 5-HT1A 受容体アゴニストおよびドパミン D2 受容体アンタゴニストです。 レボドパによる長期の抗パーキンソン病治療に起因するジスキネジアを軽減する可能性のある抗精神病作用について調査されています 。 有望な薬理学的プロファイルにもかかわらず、サラゾタンの開発は、第 III 相臨床試験で主要な有効性エンドポイントを達成できなかったため中止されました .

準備方法

サラゾタン塩酸塩の合成には、クロマンコア構造の調製から始まるいくつかのステップが含まれます。合成経路には通常、次のステップが含まれます。

クロマンコアの形成: これは、適切な前駆体の環化によってクロマン環を形成することを伴います。

フルオロフェニル基の導入:

ピリジン環の形成: ピリジン環は、環化と置換を含む一連の反応によって導入されます。

最終的な組み立て: 最終的なステップでは、クロマン部分とピリジン部分の結合によって最終生成物であるサラゾタンが形成されます.

化学反応の分析

サラゾタン塩酸塩は、以下を含むさまざまな化学反応を起こします。

酸化: サラゾタンは、特に芳香族環で酸化反応を起こす可能性があります。

還元: 還元反応は、窒素含有官能基で起こる可能性があります。

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、さまざまなハロゲン化剤などがあります。 これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります .

科学研究への応用

サラゾタン塩酸塩は、特にパーキンソン病と統合失調症の治療における可能性のある治療用途について広く研究されてきました。主要な研究への応用には、以下が含まれます。

科学的研究の応用

Sarizotan hydrochloride has been extensively studied for its potential therapeutic applications, particularly in the treatment of Parkinson’s disease and schizophrenia. Some key research applications include:

Parkinson’s disease: Sarizotan has shown efficacy in reducing dyskinesias resulting from long-term levodopa treatment.

Schizophrenia: Its antipsychotic effects have been investigated due to its dual action on serotonin and dopamine receptors.

Pharmacokinetics: Studies have been conducted to understand its impact on the pharmacokinetics of other drugs, particularly those metabolized by cytochrome P450 enzymes.

作用機序

サラゾタン塩酸塩は、主にセロトニンとドパミン受容体に対する作用によって効果を発揮します。それは、セロトニン 5-HT1A 受容体のアゴニストとして作用し、ドパミン D2 受容体のアンタゴニストとして作用します。 この二重作用は、脳内神経伝達物質レベルの調節に役立ち、ジスキネジアを軽減し、抗精神病作用を発揮します .

類似化合物との比較

サラゾタン塩酸塩は、以下のような、同様の薬理学的プロファイルを持つ他の化合物と比較することができます。

オセモゾタン: 抗精神病作用の可能性のある別の選択的 5-HT1A 受容体アゴニスト.

ピクロゾタン: 同様の受容体活性を持つが、化学構造が異なる化合物.

ロバルゾタン: 可能性のある治療用途を持つ別の 5-HT1A 受容体アゴニスト.

サラゾタンの独自性は、セロトニンとドパミン受容体に対する二重作用にあります。これは、1 つの受容体タイプのみを標的とする化合物と比較して、より幅広い治療の可能性を提供します .

生物活性

Sarizotan hydrochloride is a compound primarily recognized for its role as a 5-HT1A receptor agonist and a dopamine D2 receptor antagonist. This dual action positions it as a potential therapeutic agent for conditions such as Parkinson's disease, particularly in addressing levodopa-induced dyskinesias (LIDs). This article presents a detailed overview of the biological activity of sarizotan, including pharmacokinetics, mechanisms of action, and relevant clinical studies.

Pharmacokinetics

This compound exhibits distinct pharmacokinetic properties:

- Absorption and Distribution : After oral administration, sarizotan is rapidly absorbed with median times to reach maximum concentration () ranging from 0.5 to 2.25 hours. The maximum plasma concentration () and area under the curve (AUC) are dose-proportional within the tested range of 0.5 to 25 mg. The terminal elimination half-life () is approximately 5 to 7 hours, indicating a relatively quick clearance from the body .

- Metabolism : Sarizotan undergoes metabolism primarily via cytochrome P450 enzymes; however, studies indicate that it does not significantly affect the pharmacokinetics of co-administered drugs metabolized by these enzymes, suggesting a low risk for drug-drug interactions .

Sarizotan's biological activity is attributed to its interaction with serotonin and dopamine receptors:

- Serotonin Receptors : As an agonist at the 5-HT1A receptor, sarizotan may enhance serotonergic transmission, which is beneficial in modulating mood and motor control .

- Dopamine Receptors : Its antagonistic action on D2 receptors may help in reducing dyskinetic movements associated with Parkinson's disease treatment . This dual mechanism provides a unique approach in managing LIDs.

Efficacy in Parkinson's Disease

Several clinical trials have investigated the efficacy of sarizotan in treating dyskinesias:

- Phase I Studies : Initial studies focused on pharmacokinetics and tolerability, confirming that sarizotan was well-tolerated at doses up to 20 mg .

- Phase III Trials : A double-blind, placebo-controlled study evaluated the safety and efficacy of sarizotan at a dose of 1 mg twice daily in patients with Parkinson's disease experiencing LIDs. The results indicated that while there was some symptomatic relief, it did not achieve statistically significant improvements compared to placebo .

- Animal Models : Preclinical studies demonstrated antidyskinetic properties in animal models of Parkinsonism. Sarizotan showed promise in reducing LIDs without exacerbating other motor symptoms .

Data Summary

The following table summarizes key pharmacokinetic parameters and findings from clinical studies involving this compound:

| Parameter | Value/Outcome |

|---|---|

| 0.5 - 2.25 hours | |

| Dose-proportional increase | |

| 5 - 7 hours | |

| AUC | Dose-dependent |

| Clinical Trial Efficacy | No significant improvement over placebo |

| Tolerability | Well-tolerated up to 20 mg |

特性

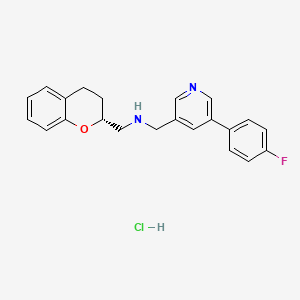

IUPAC Name |

1-[(2R)-3,4-dihydro-2H-chromen-2-yl]-N-[[5-(4-fluorophenyl)pyridin-3-yl]methyl]methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21FN2O.ClH/c23-20-8-5-17(6-9-20)19-11-16(12-24-14-19)13-25-15-21-10-7-18-3-1-2-4-22(18)26-21;/h1-6,8-9,11-12,14,21,25H,7,10,13,15H2;1H/t21-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDLVYMYXOLGZOD-ZMBIFBSDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2OC1CNCC3=CC(=CN=C3)C4=CC=C(C=C4)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=CC=CC=C2O[C@H]1CNCC3=CC(=CN=C3)C4=CC=C(C=C4)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60173163 | |

| Record name | Sarizotan hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60173163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

195068-07-6 | |

| Record name | Sarizotan hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0195068076 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sarizotan hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60173163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SARIZOTAN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5P71E6YO9H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。